molecular formula C27H37N3O2 B14303896 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate CAS No. 116198-13-1

4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate

Katalognummer: B14303896
CAS-Nummer: 116198-13-1
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: QRXXOUXADGJVAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate is a complex organic compound that features a pyrimidine ring substituted with a hexyl group and a phenyl ring substituted with a cyano and ethyloctanoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the hexyl group through alkylation reactions. The phenyl ring is then functionalized with the cyano and ethyloctanoate groups using nucleophilic substitution and esterification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyano and ethyloctanoate groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethylhexanoate
  • 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethylbutanoate

Uniqueness

4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyl group provides hydrophobic characteristics, while the cyano and ethyloctanoate groups enhance its reactivity and potential bioactivity.

Eigenschaften

CAS-Nummer

116198-13-1

Molekularformel

C27H37N3O2

Molekulargewicht

435.6 g/mol

IUPAC-Name

[4-(5-hexylpyrimidin-2-yl)phenyl] 2-cyano-2-ethyloctanoate

InChI

InChI=1S/C27H37N3O2/c1-4-7-9-11-13-22-19-29-25(30-20-22)23-14-16-24(17-15-23)32-26(31)27(6-3,21-28)18-12-10-8-5-2/h14-17,19-20H,4-13,18H2,1-3H3

InChI-Schlüssel

QRXXOUXADGJVAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C(CC)(CCCCCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.